(R)-1-cyclohexylethan-1-amine hydrochloride
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Overview
Description
®-1-cyclohexylethan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-cyclohexylethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination process.
Reductive Amination: Cyclohexanone is reacted with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate amine.
Resolution: The racemic mixture of the amine is then resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: The ®-1-cyclohexylethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-1-cyclohexylethan-1-amine hydrochloride may involve large-scale reductive amination processes, followed by chiral resolution using chromatographic techniques or crystallization methods. The final product is obtained by reacting the amine with hydrochloric acid and isolating the hydrochloride salt through filtration and drying.
Chemical Reactions Analysis
Types of Reactions
®-1-cyclohexylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with new functional groups.
Scientific Research Applications
®-1-cyclohexylethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-cyclohexylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a similar cyclohexyl group but lacking the chiral center.
Phenylethylamine: Shares the ethanamine backbone but has a phenyl group instead of a cyclohexyl group.
Amphetamine: Contains a similar amine structure but with a phenyl group and additional methyl group.
Uniqueness
®-1-cyclohexylethan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
(1R)-1-cyclohexylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCRFJUMZOXDM-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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